molecular formula C22H15ClF3N3OS2 B12133172 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12133172
M. Wt: 494.0 g/mol
InChI Key: LIERRDWEFWLPAQ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-trifluoromethylphenyl group, a thienopyrimidine moiety, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chloro-trifluoromethylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide linkage is formed through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide shares similarities with other thienopyrimidine derivatives and compounds containing chloro-trifluoromethylphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H15ClF3N3OS2

Molecular Weight

494.0 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H15ClF3N3OS2/c1-12-2-4-13(5-3-12)15-9-31-20-19(15)21(28-11-27-20)32-10-18(30)29-14-6-7-17(23)16(8-14)22(24,25)26/h2-9,11H,10H2,1H3,(H,29,30)

InChI Key

LIERRDWEFWLPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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